molecular formula C21H25BrO2 B10886892 4-Bromophenyl 3,5-di-tert-butylbenzoate

4-Bromophenyl 3,5-di-tert-butylbenzoate

Cat. No.: B10886892
M. Wt: 389.3 g/mol
InChI Key: NMKQKFMDMRYSQH-UHFFFAOYSA-N
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Description

4-Bromophenyl 3,5-di(tert-butyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromophenyl group attached to a benzoate moiety, which is further substituted with two tert-butyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromophenyl 3,5-di(tert-butyl)benzoate typically involves the esterification of 4-bromophenol with 3,5-di(tert-butyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of 4-bromophenyl 3,5-di(tert-butyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can facilitate large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 3,5-di(tert-butyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl benzoates, while oxidation and reduction reactions can produce hydroxylated or reduced derivatives, respectively.

Scientific Research Applications

4-Bromophenyl 3,5-di(tert-butyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromophenyl 3,5-di(tert-butyl)benzoate exerts its effects depends on its interaction with molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl benzoate: Lacks the tert-butyl groups, making it less sterically hindered.

    3,5-Di(tert-butyl)benzoic acid: Contains the same benzoic acid moiety but without the ester linkage.

    4-Bromophenyl acetate: Similar ester structure but with an acetate group instead of the benzoate.

Uniqueness

4-Bromophenyl 3,5-di(tert-butyl)benzoate is unique due to the combination of the bromophenyl group and the sterically hindered 3,5-di(tert-butyl)benzoate moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H25BrO2

Molecular Weight

389.3 g/mol

IUPAC Name

(4-bromophenyl) 3,5-ditert-butylbenzoate

InChI

InChI=1S/C21H25BrO2/c1-20(2,3)15-11-14(12-16(13-15)21(4,5)6)19(23)24-18-9-7-17(22)8-10-18/h7-13H,1-6H3

InChI Key

NMKQKFMDMRYSQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)Br)C(C)(C)C

Origin of Product

United States

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